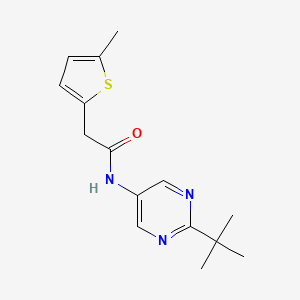![molecular formula C12H14N4O B7531156 N-[[6-(2-methylimidazol-1-yl)pyridin-3-yl]methyl]acetamide](/img/structure/B7531156.png)
N-[[6-(2-methylimidazol-1-yl)pyridin-3-yl]methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[6-(2-methylimidazol-1-yl)pyridin-3-yl]methyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MIAA, and it has been synthesized through various methods.
Mecanismo De Acción
The mechanism of action of MIAA is not fully understood, but it is believed to act through various pathways, including the inhibition of protein kinase C and the activation of the AMP-activated protein kinase. MIAA has also been shown to modulate the expression of various genes involved in cell growth, apoptosis, and inflammation.
Biochemical and Physiological Effects:
MIAA has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, improvement of cognitive function, reduction of inflammation, and improvement of blood flow. MIAA has also been shown to modulate the expression of various genes involved in cell growth, apoptosis, and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MIAA has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, MIAA also has some limitations, including its high cost and limited availability.
Direcciones Futuras
There are several future directions for research on MIAA, including the optimization of its synthesis method, the identification of its molecular targets, and the development of more potent analogs. MIAA also has potential applications in other fields, including infectious diseases and metabolic disorders, which warrant further investigation.
Conclusion:
In conclusion, N-[[6-(2-methylimidazol-1-yl)pyridin-3-yl]methyl]acetamide is a chemical compound that has potential applications in various fields. Its synthesis method has been optimized to obtain high yields, and its scientific research applications have been extensively studied. MIAA has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, MIAA also has some limitations, including its high cost and limited availability. There are several future directions for research on MIAA, including the optimization of its synthesis method, the identification of its molecular targets, and the development of more potent analogs.
Métodos De Síntesis
MIAA can be synthesized through various methods, including the reaction of 2-methylimidazole with 3-bromomethylpyridine followed by the reaction with acetic anhydride. Another method involves the reaction of 2-methylimidazole with 3-chloromethylpyridine followed by the reaction with sodium acetate and acetic anhydride. These methods have been optimized to obtain high yields of MIAA.
Aplicaciones Científicas De Investigación
MIAA has been extensively studied for its potential applications in various fields, including cancer research, neurological disorders, and cardiovascular diseases. In cancer research, MIAA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurological disorders, MIAA has been shown to improve cognitive function and reduce inflammation. In cardiovascular diseases, MIAA has been shown to have vasodilatory effects and improve blood flow.
Propiedades
IUPAC Name |
N-[[6-(2-methylimidazol-1-yl)pyridin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-9-13-5-6-16(9)12-4-3-11(8-15-12)7-14-10(2)17/h3-6,8H,7H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOOQTRGZFOEOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=C(C=C2)CNC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-propan-2-yloxyacetamide](/img/structure/B7531085.png)




![N-[3-(4-ethylpiperazin-1-yl)propyl]thiadiazole-5-carboxamide](/img/structure/B7531115.png)
![N-[2-(2-methylpiperidin-1-yl)ethyl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B7531116.png)
![N-[2-(2-methylpiperidin-1-yl)ethyl]thiadiazole-5-carboxamide](/img/structure/B7531121.png)



![1-(2-Azabicyclo[2.2.1]heptan-2-yl)-2-(1,3-benzodioxol-5-yl)ethanone](/img/structure/B7531149.png)
![1-[1-(4-Bromophenyl)cyclopropyl]-3-methylurea](/img/structure/B7531162.png)